6-butyl-2,3-dimethoxy-6H-indolo[2,3-b]quinoxaline
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Overview
Description
6-butyl-2,3-dimethoxy-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family.
Preparation Methods
The synthesis of 6-butyl-2,3-dimethoxy-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin with o-phenylenediamine in the presence of a suitable acid catalyst. Commonly used catalysts include acetic acid, formic acid, or hydrochloric acid . The reaction is usually carried out under reflux conditions in solvents such as ethanol or formic acid . Industrial production methods may involve the use of microwave irradiation to enhance reaction rates and yields .
Chemical Reactions Analysis
6-butyl-2,3-dimethoxy-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups using reagents like sodium hydride and alkyl halides
Scientific Research Applications
6-butyl-2,3-dimethoxy-6H-indolo[2,3-b]quinoxaline has several scientific research applications:
Medicinal Chemistry: It exhibits cytotoxic properties against various cancer cell lines, making it a potential candidate for anticancer drug development.
Materials Science: This compound is used in the development of optoelectronic devices due to its unique electronic properties.
Energy Storage: It serves as a redox-active material in nonaqueous redox flow batteries, offering high stability and low reduction potential.
Mechanism of Action
The primary mechanism of action of 6-butyl-2,3-dimethoxy-6H-indolo[2,3-b]quinoxaline involves DNA intercalation. This process disrupts DNA replication and transcription, leading to cytotoxic effects . The compound’s ability to stabilize DNA duplexes further enhances its anticancer activity .
Comparison with Similar Compounds
6-butyl-2,3-dimethoxy-6H-indolo[2,3-b]quinoxaline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. Similar compounds include:
Ellipticine: A naturally occurring alkaloid with antitumor activity.
6H-indolo[2,3-b]quinoxaline: A parent compound with various biological activities.
9-fluoro-6H-indolo[2,3-b]quinoxaline: A fluorinated analog with enhanced cytotoxic properties.
Properties
IUPAC Name |
6-butyl-2,3-dimethoxyindolo[3,2-b]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-4-5-10-23-16-9-7-6-8-13(16)19-20(23)22-15-12-18(25-3)17(24-2)11-14(15)21-19/h6-9,11-12H,4-5,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFVJZVJMPARTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C3=NC4=CC(=C(C=C4N=C31)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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